molecular formula C11H21NO B13645972 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol

3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol

Katalognummer: B13645972
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: GGFHVKMZUJQJFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic tertiary amine featuring a rigid bicyclo[3.3.1]nonane scaffold with a hydroxyl group at position 9 and a propyl substituent at the nitrogen atom (position 3). The bicyclo[3.3.1]nonane framework imparts unique three-dimensional geometry, making it a valuable scaffold in medicinal chemistry for targeting receptors or enzymes with high specificity .

Eigenschaften

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

3-propyl-3-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C11H21NO/c1-2-6-12-7-9-4-3-5-10(8-12)11(9)13/h9-11,13H,2-8H2,1H3

InChI-Schlüssel

GGFHVKMZUJQJFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CC2CCCC(C1)C2O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategies

The preparation of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves:

  • Construction of the bicyclic azabicyclo[3.3.1]nonane core via Mannich cyclocondensation or related cyclization reactions.
  • Introduction of the propyl substituent at the nitrogen or carbon position.
  • Functionalization of the 9-position with a hydroxyl group, often via catalytic reduction of ketone precursors.

Mannich Cyclocondensation Approach

A key method involves the Mannich cyclocondensation of a suitably substituted piperidin-4-one derivative with paraformaldehyde and a primary amine to form bicyclic ketones, which are then reduced to the corresponding alcohols.

  • Starting Materials: 1-(3-ethoxypropyl)-4-oxopiperidine is commonly used as a precursor.
  • Reaction Conditions: The condensation is performed in methanol with acetic acid as a catalyst under nitrogen atmosphere.
  • Primary Amines: Examples include 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine.
  • Purification: Column chromatography on aluminum oxide using benzene:dioxane (5:1) as eluent is employed to purify viscous bicyclic ketone products.

The bicyclic ketones obtained (3,7-diazabicyclo[3.3.1]nonan-9-ones) are then subjected to Wolff-Kishner reduction using hydrazine hydrate and potassium hydroxide in triethylene glycol at 160–170 °C for approximately 5 hours to yield the corresponding bicyclic amines.

Yields and Characteristics:

Compound Yield (%) Physical State Purification Method
3,7-Diazabicyclo[3.3.1]nonan-9-ones 38–66 Viscous oils Column chromatography (Al2O3, benzene:dioxane 5:1)
Reduced bicyclic amines Not specified Oils Chromatography

Data adapted from Malmakova et al., 2014

Catalytic Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

Another efficient method involves catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding 9-ol compounds, including 3-propyl-substituted analogs.

  • Catalysts: Ruthenium complex catalysts are employed.
  • Reaction Conditions: Hydrogen gas at 10 atm pressure, room temperature (~25 °C), with potassium t-butoxide as a base.
  • Solvents: Various solvents have been tested; the choice influences yield and selectivity.
  • Advantages: This method produces minimal waste, simplifies the process, and reduces cost compared to conventional methods.

Example Reaction Conditions and Results:

Parameter Details
Substrate 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Catalyst Ruthenium complex
Base Potassium t-butoxide (20 mM)
Temperature 25 °C
Hydrogen Pressure 10 atm
Outcome High yield of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives

Data adapted from EP3042902A1 and US9896451B2 patents

Multi-Step Synthetic Route via Olefination and Reduction

In some advanced synthetic campaigns aiming for stereochemical control, the preparation involves:

  • Installation of bulky protecting groups (e.g., tert-butylcarbonyl) on the piperidine nitrogen.
  • Olefination to introduce α,β-unsaturated esters.
  • Selective hydrogenation to yield diastereomeric esters.
  • Reduction with lithium aluminum hydride followed by demethylation to yield hydroxyethyl azabicyclo[3.3.1]nonane derivatives.

This approach allows access to both 9R and 9S diastereomers of hydroxy-substituted azabicyclo[3.3.1]nonane compounds, which is critical for biological activity studies.

Data adapted from recent medicinal chemistry research

Comparative Summary of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Advantages Limitations
Mannich Cyclocondensation + Wolff-Kishner Reduction Cyclocondensation of piperidin-4-one, formaldehyde, primary amine; reduction with hydrazine hydrate Acetic acid, hydrazine hydrate, KOH Methanol, 160–170 °C, N2 atmosphere Good yields, versatile substitutions Requires high temperature reduction, viscous products
Catalytic Hydrogenation of Ketones Hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives Ruthenium complex catalyst, potassium t-butoxide 25 °C, 10 atm H2 Low cost, minimal waste, mild conditions Requires specialized catalyst
Olefination + Selective Reduction Installation of BOC group, olefination, hydrogenation, LAH reduction BOC reagent, LAH Multi-step, controlled stereochemistry Access to diastereomers, stereochemical control Multi-step, moderate overall yield
Related ABNO Synthesis Amination, reduction, oxidation NaBH4, Pd(OH)2/C, hydrazine hydrate Varied Demonstrates functionalization of bicyclic core Not direct synthesis of target compound

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of azabicyclo[3.3.1]nonane derivatives are highly dependent on substituents at positions 3, 7, and 7. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Azabicyclo[3.3.1]nonane Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Biological Activity/Applications References
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol -OH (9), -C₃H₇ (3) C₁₁H₂₁NO 183.29 Propyl chain enhances lipophilicity; chair-chair conformation dominant Under investigation
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol -OH (9), -S- (3), -Benzyl (7) C₁₇H₂₃NOS 297.44 Thia substitution alters electronic profile; antiarrhythmic activity Antiarrhythmic (IC₅₀ = 1.2 µM)
3-Ethyl-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol -OH (9), -C₂H₅ (3), -CH₂OH (1) C₁₁H₂₁NO₂ 199.29 Ethyl group reduces steric bulk; hydroxymethyl enhances solubility Conformational studies
3-Isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol -OH (9), -C₃H₇ (3), -CH₃ (1,5) C₁₂H₂₅N₂O 213.34 Dual nitrogen atoms enable hydrogen bonding; enhanced metabolic stability Antimicrobial screening
3-Cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one -O-alkyl (7), -cyclopropanmethyl (3) Variable Variable Alkoxy groups improve bioavailability; ketone at C9 allows further derivatization Anticancer lead optimization

Conformational Analysis

The bicyclo[3.3.1]nonane system exhibits two primary conformers: chair-chair (CC) and chair-boat (CB). The dominant conformation is influenced by substituents and heteroatoms:

  • 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol: Prefers a slightly flattened chair-chair conformation, with the propyl group in an equatorial position to minimize steric strain .
  • 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol: Adopts a rare chair-boat conformation stabilized by intramolecular hydrogen bonding (N–H···O) .
  • 3-Ethyl derivatives : Ethyl substituents favor chair-chair conformations even in polar solvents, unlike bulkier groups that may induce boat distortions .

Biologische Aktivität

3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol is C11H17NC_{11}H_{17}N with a molecular weight of 165.26 g/mol. The compound features a bicyclic structure that includes a nitrogen atom in the ring, contributing to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H17N
Molecular Weight165.26 g/mol
IUPAC Name3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol
CAS Number[Not specified]

The biological activity of 3-propyl-3-azabicyclo[3.3.1]nonan-9-ol is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. It acts as a potential agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

  • Cholinergic Activity : The compound has been shown to enhance cholinergic transmission, which could be beneficial in treating cognitive disorders such as Alzheimer's disease.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Antimicrobial Activity

Research has indicated that 3-propyl-3-azabicyclo[3.3.1]nonan-9-ol exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Study on Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry explored the effects of 3-propyl-3-azabicyclo[3.3.1]nonan-9-ol on memory retention in animal models. The results showed that administration of the compound significantly improved performance in maze tests compared to control groups, suggesting its potential as a cognitive enhancer .

Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial pathogens using standard disk diffusion methods. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity . This suggests that further development could lead to new therapeutic agents for treating infections.

Synthesis and Production

The synthesis of 3-propyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves multi-step organic reactions starting from simpler precursors such as azabicyclic ketones or related compounds . The synthetic route often includes cyclization reactions and functional group modifications to achieve the desired bicyclic structure.

Q & A

Q. What are the key considerations in designing synthetic routes for 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?

  • Methodological Answer : Synthetic routes typically involve cyclization of precursors (e.g., bicyclic ketones or amines) followed by reduction. For example:
  • Step 1 : React a propyl-substituted amine with a bicyclic ketone to form the azabicyclo framework.
  • Step 2 : Reduce the intermediate using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the alcohol moiety.
  • Critical Parameters : Reaction temperature (20–80°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios influence yield and purity .
  • Table : Comparison of Synthetic Routes
PrecursorReducing AgentYield (%)Purity (%)Reference
Ketone ANaBH₄6595
Amine BLiAlH₄7298

Q. How can researchers verify the structural integrity of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm the bicyclic structure and propyl/azabicyclo group positioning via ¹H and ¹³C NMR. Look for characteristic signals (e.g., δ 3.5–4.0 ppm for the hydroxyl group) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 211.3 for C₁₁H₂₁NO) .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are available .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on target pathways:
  • Enzyme Inhibition : Use fluorogenic substrates or radiolabeled ligands to test interactions with receptors (e.g., opioid or adrenergic receptors) .
  • Cell Viability Assays : Assess cytotoxicity via MTT or ATP-luciferase assays (IC₅₀ values < 50 µM suggest therapeutic potential) .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls to minimize variability .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict optimal reaction media. Polar aprotic solvents like DMF may stabilize intermediates .
  • Machine Learning : Train models on existing azabicyclo synthesis data to predict yield and side products .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Stereochemical Purity : Ensure enantiomeric excess (>98%) via chiral HPLC; impurities in racemic mixtures can skew results .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. What strategies improve regioselectivity in derivatization reactions of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the hydroxyl group with TBS or acetyl to direct substitution to the azabicyclo nitrogen .
  • Catalytic Control : Use Pd-catalyzed cross-coupling for C–H functionalization at the 9-position .
  • Temperature Modulation : Lower temperatures (−20°C) favor kinetic control, reducing byproduct formation .

Q. What are the stability considerations for long-term storage of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?

  • Methodological Answer :
  • Storage Conditions : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation .
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to track decomposition .
  • Lyophilization : Convert to a stable salt (e.g., hydrochloride) for enhanced shelf life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.